7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid
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Overview
Description
7-[4-[[[(4-bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid is a member of quinolines.
Scientific Research Applications
Synthesis for Metabolic Studies
A study by Nagatsu & Irikura (1981) discusses the synthesis of a compound closely related to the one you mentioned, specifically 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- 3-quinolinecarboxylic acid. This synthesis was conducted for metabolic studies, particularly labeling with carbon-14 for tracking the compound's metabolism in biological systems (Nagatsu & Irikura, 1981).
Antibacterial Activity
The synthesis and evaluation of various derivatives of 6-fluoro-1,4-dihydro-4-oxo-7-piperazinyl-quinoline-3-carboxylic acids have been extensively studied for their antibacterial properties. Koga et al. (1980) synthesized and tested the antibacterial activity of these compounds, finding that certain derivatives, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, exhibited significant activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Molecular Docking Studies
Recent studies have also incorporated molecular docking techniques to understand the interaction of these compounds with bacterial proteins. Patel & Patel (2017) conducted synthesis and molecular docking studies of 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives, demonstrating their antimicrobial properties and providing insights into their interactions with bacterial topoisomerase II DNA gyrase enzymes (Patel & Patel, 2017).
properties
Product Name |
7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid |
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Molecular Formula |
C24H22BrFN4O4S |
Molecular Weight |
561.4 g/mol |
IUPAC Name |
7-[4-[(4-bromobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H22BrFN4O4S/c1-2-28-13-17(23(33)34)21(31)16-11-18(26)20(12-19(16)28)29-7-9-30(10-8-29)24(35)27-22(32)14-3-5-15(25)6-4-14/h3-6,11-13H,2,7-10H2,1H3,(H,33,34)(H,27,32,35) |
InChI Key |
GSFVYQNRFITLTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=C(C=C4)Br)F)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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